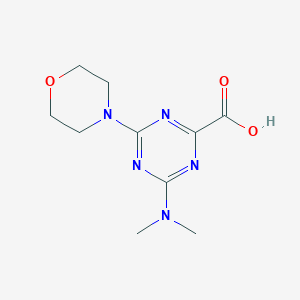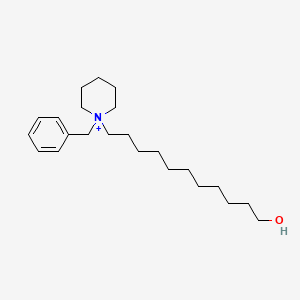![molecular formula C30H28N2O6S B11581317 prop-2-en-1-yl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate](/img/structure/B11581317.png)
prop-2-en-1-yl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROP-2-EN-1-YL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as a thiazole ring, a chromeno-pyrrole system, and a prop-2-en-1-yl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core chromeno-pyrrole structure. This can be achieved through a series of cyclization reactions involving appropriate starting materials. The thiazole ring is then introduced through a condensation reaction with a suitable thioamide. The final step involves esterification with prop-2-en-1-yl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: The carbonyl groups in the chromeno-pyrrole system can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Preliminary studies may explore its potential as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it is being studied as a drug candidate, it may interact with enzymes or receptors in the body, modulating their activity. The chromeno-pyrrole system and thiazole ring could play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- **PROP-2-EN-1-YL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE shares similarities with other compounds containing chromeno-pyrrole and thiazole systems.
Other similar compounds: 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole, 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile scaffold for the development of new molecules with tailored properties.
Properties
Molecular Formula |
C30H28N2O6S |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
prop-2-enyl 4-methyl-2-[1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H28N2O6S/c1-5-14-37-29(35)27-18(4)31-30(39-27)32-24(19-9-8-10-20(16-19)36-15-13-17(2)3)23-25(33)21-11-6-7-12-22(21)38-26(23)28(32)34/h5-12,16-17,24H,1,13-15H2,2-4H3 |
InChI Key |
SOIZLEOKGXOMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11581242.png)
![2-(2-chlorophenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11581248.png)
![(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11581250.png)
![2'-(4-Methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11581251.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11581293.png)
![(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-ethylimidazolidine-2,4-dione](/img/structure/B11581294.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B11581297.png)
![N-[4-(diethylamino)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11581305.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B11581312.png)
![1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine](/img/structure/B11581319.png)
![4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B11581337.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11581338.png)
